Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate

Description

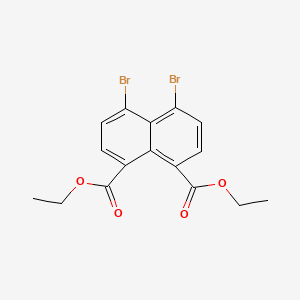

Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is a brominated naphthalene derivative functionalized with two ethyl ester groups at the 1,8-positions and bromine atoms at the 4,5-positions. This compound belongs to the class of polyhalogenated aromatic dicarboxylates, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions and materials science. The bromine substituents enhance its reactivity in substitution reactions, while the ethyl ester groups influence solubility and steric effects.

Properties

Molecular Formula |

C16H14Br2O4 |

|---|---|

Molecular Weight |

430.09 g/mol |

IUPAC Name |

diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate |

InChI |

InChI=1S/C16H14Br2O4/c1-3-21-15(19)9-5-7-11(17)14-12(18)8-6-10(13(9)14)16(20)22-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

AFYGQHCESQLECG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene derivatives followed by esterification. One common method involves the bromination of naphthalene-1,8-dicarboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Anhydride Formation

The ester groups undergo hydrolysis under acidic or basic conditions to form 4,5-dibromonaphthalene-1,8-dicarboxylic acid. Subsequent dehydration yields the corresponding anhydride, a reaction critical for materials science applications .

Key Conditions:

-

Acidic Hydrolysis : Prolonged reflux with HCl or H₂SO₄.

-

Basic Hydrolysis : NaOH/EtOH followed by acidification.

| Product | Conditions | Yield | Application |

|---|---|---|---|

| Dicarboxylic Acid | 6M HCl, reflux, 12h | 85–90% | Intermediate for polymer synthesis |

| Tetracarboxylic Dianhydride | 250°C, vacuum, 2h | 78% | n-Type semiconductor materials |

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 4 and 5 participate in nickel-catalyzed cross-coupling reactions. For example, methyl Grignard reagents displace bromine under mild conditions, as demonstrated in analogous dibromonaphthalene systems .

Mechanistic Pathway:

-

Oxidative addition of Ni⁰ to C–Br bonds.

-

Transmetalation with Grignard reagent (e.g., CH₃MgBr).

Optimized Parameters (Example):

| Parameter | Value |

|---|---|

| Catalyst | Ni(PPh₃)₂Cl₂ |

| Temperature | 95°C |

| Solvent | Xylene |

| Molar Ratio (Substrate:Grignard) | 1:2.5 |

| Yield | 94.2% |

Decarboxylative Halogenation

While direct decarboxylative bromination is less common for esters, hydrolysis to the carboxylic acid enables radical-mediated halogenation. This process involves:

-

Ester Hydrolysis : To generate dicarboxylic acid.

-

Radical Initiation : Acyl hypobromite formation under UV light or heat.

-

CO₂ Elimination : Producing alkyl radicals that abstract bromine .

Mechanistic Steps :

Cyanation via Sandmeyer Reaction

The bromine atoms can be replaced by cyano groups using CuCN in dimethylformamide (DMF), a reaction adapted from methodologies for 1,8-dibromonaphthalene .

Procedure:

-

Diazotization : Not required, as bromine directly reacts with CuCN.

-

Reaction Conditions : 120°C, 24h, DMF solvent.

-

Product : 4,5-Dicyanonaphthalene-1,8-dicarboxylate (low yield due to steric hindrance) .

Photochemical Reactions

The naphthalene core participates in [4+4] cycloadditions under UV irradiation, forming dimeric structures. This reactivity is enhanced by electron-withdrawing ester groups .

Experimental Observation:

Scientific Research Applications

Organic Synthesis

Key Intermediates in Synthesis:

Diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its dibromo and dicarboxylate functionalities allow it to participate in a range of reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be transformed into other naphthalene derivatives that are valuable in the production of dyes and pigments .

Reactions and Mechanisms:

The compound can undergo reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Nucleophilic Addition : The bromine atoms can be replaced by nucleophiles, leading to the formation of new carbon-carbon bonds.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry:

this compound is utilized in the development of advanced materials. Its structure enables the formation of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in applications such as coatings and composites .

Nanomaterials:

The compound has also been explored for use in nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating nanostructured materials that exhibit unique electronic properties. These materials have potential applications in sensors and electronic devices .

Medicinal Chemistry

Anticancer Research:

Studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer growth .

Toxicological Studies:

Despite its potential benefits, research into the toxicological effects of this compound is crucial. Some studies indicate that dibromo derivatives may exhibit hepatotoxicity at certain concentrations. Understanding these effects is essential for evaluating safety in potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : Bromination at 4,5-positions (target compound) vs. 1,5-positions (CAS 59950-04-8) alters steric and electronic profiles, impacting reactivity in Suzuki-Miyaura or Ullmann couplings .

Functional Groups : Acetylene-containing analogs (CAS 762-21-0, 762-42-5) exhibit distinct reactivity (e.g., Diels-Alder reactions) compared to brominated naphthalene derivatives .

Biological Activity

Diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves bromination of naphthalene derivatives followed by esterification reactions. The general synthetic pathway can be summarized as follows:

- Bromination : Naphthalene is brominated using bromine or a brominating agent to introduce bromine atoms at the 4 and 5 positions.

- Carboxylation : The dibromonaphthalene intermediate undergoes carboxylation to introduce carboxylic acid groups at the 1 and 8 positions.

- Esterification : The resulting dicarboxylic acid is then esterified with ethanol to yield this compound.

Anticancer Properties

Research has indicated that compounds related to this compound exhibit significant anticancer activities. For instance, studies have shown that similar aromatic polyketides possess potent anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and proliferation .

Case Study : A study conducted on various dibromonaphthalene derivatives demonstrated that certain structural modifications enhance their cytotoxicity against specific cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The presence of bromine substituents is thought to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Anticancer | High | Induction of apoptosis; cell cycle arrest | |

| Antimicrobial | Moderate | Disruption of cell membranes | |

| Antioxidant | Variable | Scavenging free radicals |

The biological mechanisms underlying the activity of this compound are multifaceted:

- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

- Apoptosis Induction : Activation of caspases and other apoptotic pathways has been observed in treated cancer cells.

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to integrate into lipid membranes, leading to increased permeability and subsequent cell death.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate?

Answer:

The synthesis typically involves two key steps: (1) esterification of naphthalene-1,8-dicarboxylic acid with ethanol to form the diethyl ester, and (2) regioselective bromination at the 4,5 positions.

- Esterification: A Dean-Stark apparatus with reflux conditions (e.g., ethanol, cyclohexane, and catalytic H₂SO₄) is used to drive esterification via water removal .

- Bromination: Electrophilic aromatic substitution (EAS) with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis, temperature modulation) ensures selective di-substitution. Post-synthesis, purification via vacuum distillation or column chromatography is critical .

- Structural Confirmation: X-ray crystallography (as in ) and NMR (¹H/¹³C, DEPT, 2D techniques) validate regiochemistry and purity .

Advanced: How can bromination conditions be optimized to achieve high regioselectivity for 4,5-dibromination?

Answer:

Regioselectivity in naphthalene bromination depends on electronic and steric factors:

- Catalyst Choice: FeBr₃ enhances EAS by polarizing Br₂, but excess catalyst may promote over-bromination. Alternative Lewis acids (e.g., AlCl₃) or solvent polarity adjustments (e.g., DCM vs. CS₂) can modulate reactivity .

- Temperature Control: Lower temperatures (0–25°C) favor kinetic control, reducing undesired 2,3-substitution. Monitoring via TLC or in-situ UV-Vis spectroscopy ensures reaction progress .

- Competitive Experiments: Compare bromination outcomes using deuterated analogs or computational modeling (e.g., DFT calculations) to predict site reactivity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identifies ester groups (δ ~4.2–4.4 ppm for -OCH₂CH₃; δ ~165–170 ppm for carbonyl carbons) and aromatic protons (splitting patterns confirm substitution positions). Bromine’s inductive effect deshields adjacent protons .

- IR Spectroscopy: Confirms ester C=O stretches (~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and absolute regiochemistry (as in ’s naphthalene derivative studies) .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?

Answer:

Contradictions often arise from overlapping signals or dynamic effects:

- 2D NMR (COSY, NOESY, HSQC): Resolves coupling networks and spatial proximities. For example, NOESY correlations between H-4/H-5 and adjacent ester groups confirm substitution .

- Variable Temperature NMR: Identifies conformational flexibility (e.g., hindered rotation in esters) that may obscure splitting patterns .

- Comparative Analysis: Cross-reference with crystallographic data (e.g., ’s bond lengths/angles) to validate assignments .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Brominated compounds may cause skin/eye irritation .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., Br₂, H₂SO₄) .

- Spill Management: Neutralize acidic residues with NaHCO₃ and adsorb brominated compounds with inert materials (e.g., vermiculite) .

Advanced: What strategies mitigate side reactions during esterification or bromination?

Answer:

- Reagent Purity: Use anhydrous ethanol and freshly distilled Br₂ to prevent hydrolysis or oxidation side reactions .

- Stoichiometric Control: Limit Br₂ to 2.1 equivalents to avoid polybromination. Excess H₂SO₄ in esterification can degrade the naphthalene core; neutralization with Na₂CO₃ post-reaction is critical .

- Inert Atmosphere: Conduct bromination under N₂/Ar to suppress radical pathways .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations: Model electrophilic substitution to compare activation energies for 4,5- vs. 2,3-bromination. Electron density maps (e.g., MEP surfaces) highlight reactive sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Docking Studies: Predict bioactivity by modeling interactions with biological targets (e.g., enzymes in ’s antimicrobial assays) .

Basic: What are the potential applications of this compound in materials science?

Answer:

- Liquid Crystals/Polymers: The planar naphthalene core and bromine’s polarizability enhance mesogenic properties. Ester groups facilitate copolymerization (e.g., with diols via transesterification) .

- Organic Electronics: Bromine substituents enable Suzuki couplings to build conjugated systems for OLEDs or semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.